Isothiazolo[5,4-b]pyridin-3-amine
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Overview
Description
Isothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C₆H₅N₃S and a molecular weight of 151.19 g/mol . This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyridine ring.
Mechanism of Action
Target of Action
Isothiazolo[5,4-b]pyridin-3-amine primarily targets the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial role in cellular processes such as cell growth, survival, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K signaling pathway . This pathway is involved in many cellular processes, including cell growth and survival. By inhibiting PI3K, the compound can potentially disrupt these processes .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
The inhibition of PI3K by this compound can lead to a decrease in cell growth and survival . This makes the compound a potential candidate for tumor-targeted therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isothiazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sulfur and a suitable oxidizing agent to form the isothiazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to moderate heating.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles such as amines, alcohols; conditions: presence of a base, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Isothiazolo[5,4-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Isothiazolo[5,4-b]pyridin-3-amine can be compared with other similar compounds such as:
Thiazolo[5,4-b]pyridine: Similar structure but with a sulfur atom replacing the nitrogen in the isothiazole ring.
Isothiazolo[4,5-b]pyridine: Another isomer with different positioning of the nitrogen and sulfur atoms.
Uniqueness: this compound stands out due to its specific ring structure and the unique electronic properties conferred by the isothiazole and pyridine rings. This makes it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOYVQKFZVOHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513865 |
Source
|
Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56891-64-6 |
Source
|
Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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